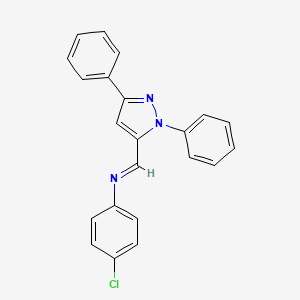
(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diphenyl-pyrazole moiety, and an aniline group
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline include:
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline: Differing in the position of the pyrazole ring substitution, this compound exhibits similar but distinct biological activities.
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-3-yl)methylene)aniline: Another positional isomer with unique properties and applications.
The uniqueness of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
89185-69-3 |
|---|---|
Molekularformel |
C22H16ClN3 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H |
InChI-Schlüssel |
GGKZGKYEVGKXFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
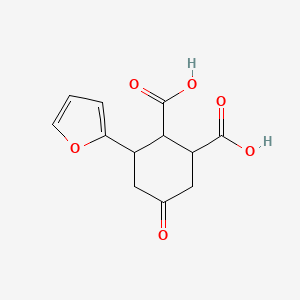
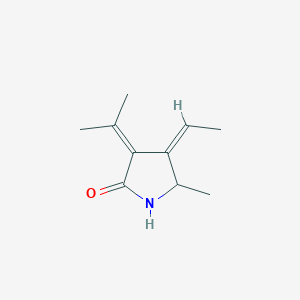
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
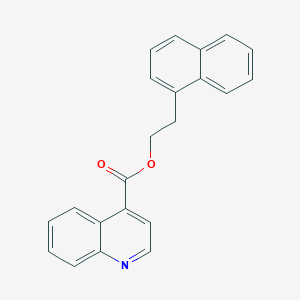

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)


![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
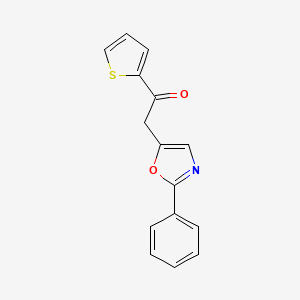
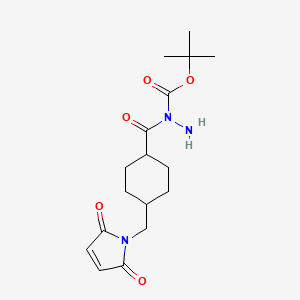
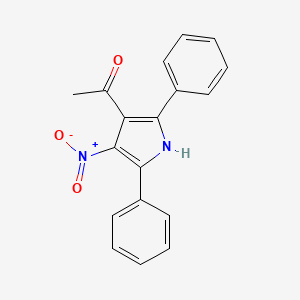
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
